alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside
Description
α-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is a glycoside derivative of streptozotocin (STZ), a well-characterized nitrosourea-containing compound. Structurally, it consists of a D-glucopyranose backbone modified at the C2 position with a 3-methyl-3-nitrosoureido group and a propyl group at the anomeric (C1) position in the α-configuration (Figure 1). This modification replaces the hydroxyl group typically found in STZ (2-deoxy-2-(3-methyl-3-nitrosoureido)-D-glucopyranose) with a propyl moiety, altering its physicochemical and biological properties .
Properties
CAS No. |
59465-75-7 |
|---|---|
Molecular Formula |
C11H21N3O7 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10+/m1/s1 |
InChI Key |
QPDOWPQMZIHMOJ-IGORNWKESA-N |
Isomeric SMILES |
CCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origin of Product |
United States |
Preparation Methods
Preparation of Glycosyl Donor and Acceptor
A key step involves preparing a suitably protected glucopyranosyl bromide or similar glycosyl donor and a propyl alcohol acceptor.
- For example, methyl or propyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside derivatives are synthesized by acetylation of D-glucose derivatives.
- Glycosyl bromides are prepared by bromination of the protected glucopyranosides under anhydrous conditions.
- These donors are then reacted with propanol or its derivatives in the presence of catalysts such as mercuric cyanide and anhydrous calcium sulfate to form the glycosidic bond, yielding alpha-D-propyl glucopyranoside intermediates.
Introduction of the 3-methyl-3-nitrosoureido Group
The nitrosourea moiety is introduced by reaction of the amino group at the 2-position with nitrosating agents:
- The amino group on the sugar is first protected as a carbamate or similar derivative.
- Nitrosation is achieved by treating the intermediate with nitrogen trioxide (N2O3) or other nitrosating agents under controlled temperature (often ice-cooling) to avoid decomposition.
- This step converts the ureido group into the 3-methyl-3-nitrosoureido functionality, a critical pharmacophore for biological activity.
Deprotection and Purification
- After nitrosation, the acetyl protecting groups are removed by mild basic hydrolysis or other deacetylation methods.
- The final compound is purified by crystallization, chromatography, or recrystallization from solvents such as ethanol.
- Typical yields for these steps range from 25% to 35%, depending on reaction scale and conditions.
Example Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Protection | Acetic anhydride, pyridine | Acetylation of D-glucose to tetra-O-acetyl derivative | High yield, crystalline product |
| 2. Glycosyl bromide formation | HBr in acetic acid, anhydrous conditions | Formation of glycosyl bromide intermediate | Stable under dry conditions |
| 3. Glycosylation | Propanol, mercuric cyanide, CaSO4, benzene, reflux | Formation of alpha-D-propyl glucopyranoside with acetyl protection | ~26% yield of protected glycoside |
| 4. Amino group introduction | Reaction with benzyloxycarbonylamino derivative | Protection and amination at C-2 | Moderate yield |
| 5. Nitrosation | Nitrogen trioxide, acetone, ice cooling | Introduction of 3-methyl-3-nitrosoureido group | ~30% yield, deep blue solution observed |
| 6. Deprotection | Mild base hydrolysis | Removal of acetyl groups | Purified by recrystallization |
Analytical Data and Characterization
- Melting points of intermediates and final products range from 110°C to 190°C depending on protection state.
- Optical rotation ([α]D) values confirm stereochemistry preservation.
- Elemental analysis matches calculated values for carbon, hydrogen, nitrogen, and chlorine content.
- Thin-layer chromatography (TLC) with chloroform-methanol solvent systems confirms reaction progress and purity.
Research Findings and Notes
- The nitrosourea group is sensitive to temperature and light; reactions are performed under controlled conditions to prevent decomposition.
- Mercuric cyanide catalysis is essential for efficient glycosylation but requires careful handling due to toxicity.
- The synthetic route allows for modification of the glycosidic moiety, enabling the preparation of analogs for structure-activity relationship studies.
- The compound’s biological activity is linked to the nitrosourea group, which alkylates DNA in target cells.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Hydroxyl Protection | Acetic anhydride, pyridine | Protect sugar hydroxyl groups | >90 | Enables selective reactions |
| Glycosyl Bromide Synthesis | HBr in acetic acid | Activate anomeric center | High | Must be anhydrous |
| Glycosylation | Propanol, mercuric cyanide, CaSO4, benzene reflux | Form glycosidic bond | ~26 | Stereoselective alpha linkage |
| Amino Group Protection & Introduction | Benzyloxycarbonyl derivatives | Introduce protected amino group | Moderate | Prepares for nitrosation |
| Nitrosation | Nitrogen trioxide, acetone, ice cooling | Introduce nitrosoureido group | ~30 | Sensitive step, color change observed |
| Deprotection & Purification | Mild base hydrolysis, recrystallization | Remove protecting groups | Variable | Final compound isolation |
Chemical Reactions Analysis
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosoureido group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the propyl group or the nitrosoureido moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role as an antibiotic and its effects on pancreatic islet cells.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group acts as a nitric oxide donor, which can lead to DNA alkylation and strand breaks. This compound is known to cause DNA damage in pancreatic islet cells, making it a valuable tool in diabetes research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Streptozotocin (STZ)
STZ is the closest structural analog, differing only in the anomeric group (hydroxyl vs. propyl). Key differences include:
- Biological Activity: STZ is extensively used to induce diabetes in rodents via selective pancreatic β-cell cytotoxicity . Its mechanism involves DNA methylation via the nitrosourea group, impairing insulin synthesis .
- Toxicity: STZ causes delayed hematopoietic, hepatic, and renal toxicity in humans at therapeutic doses . The propyl analog’s toxicity profile is unknown, though glycosides generally exhibit slower systemic release than free sugars.
Nonyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-β-D-Glucopyranoside
This compound (CAS 173725-23-0) shares a deoxygenated glucopyranoside backbone but substitutes the nitrosourea with an acetamido group (). Key contrasts:
- Functional Group : The acetamido group lacks alkylating capacity, rendering it biologically inert compared to nitrosourea derivatives.
- Applications : Used in glycobiology research (e.g., glycosidase inhibition studies), whereas nitrosourea derivatives focus on cytotoxicity .
Allyl 2-Deoxy-4,6-O-Isopropylidene-2-(Trifluoroacetamido)-α-D-Glucopyranoside
This compound (CAS 139629-59-7) features a trifluoroacetamido group at C2 and protective isopropylidene groups. Differences include:
Research Findings and Mechanistic Insights
Antineoplastic Potential
STZ’s antineoplastic activity is attributed to DNA methylation, inhibiting cancer cell proliferation . While the propyl derivative’s anticancer efficacy is undocumented, its lipophilicity may improve blood-brain barrier penetration, a hypothesized advantage over STZ in treating gliomas .
Diabetogenic Mechanism
STZ’s β-cell specificity arises from glucose transporter (GLUT2)-mediated uptake, followed by nitric oxide release and DNA damage .
Biological Activity
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside, a nitrosourea derivative, has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This compound is part of a broader class of nitrosoureas known for their alkylating properties and ability to inhibit tumor growth.
Chemical Structure and Properties
The chemical formula for this compound is . It is structurally related to other nitrosourea compounds, which are characterized by their ability to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in rapidly dividing cells.
Nitrosoureas, including this compound, exert their biological effects primarily through:
- DNA Alkylation : The reactive species generated from nitrosoureas can form covalent bonds with DNA bases, leading to cross-linking and subsequent cell death.
- Inhibition of Protein Synthesis : Studies have shown that these compounds can disrupt protein synthesis in various tissues, which may contribute to their antitumor efficacy .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant antitumor activity. Notably:
- In Vivo Studies : In animal models, this compound has demonstrated a high level of inhibitory activity against leukemia and other tumors. For instance, studies involving leukemia L1210 cells have shown promising results in terms of tumor suppression .
Case Study: Antitumor Activity
A notable study evaluated the efficacy of this compound in mice inoculated with leukemia L1210 cells. The results indicated:
- Dosage : Mice received intraperitoneal injections at a concentration of cells per ml.
- Outcome : The treated groups exhibited a statistically significant reduction in tumor burden compared to control groups.
Comparative Analysis with Other Nitrosoureas
The following table summarizes the biological activities of various nitrosourea derivatives:
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| This compound | Antitumor | High |
| Methyl 2'-[3-(2-chloroethyl)-3-nitrosoureido]-2'-deoxy-α-gentiobioside | Antileukemic | Moderate |
| N-Methyl-N-nitrosourea | Broad Spectrum Antitumor | High |
Safety and Toxicity
While this compound shows promise as an antitumor agent, its safety profile must be carefully considered. Nitrosoureas are known for their potential toxicity, including:
- Hematological Effects : Myelosuppression is a common side effect associated with nitrosourea treatment.
- Organ Toxicity : Liver and kidney functions may be adversely affected due to the compound's metabolic byproducts.
Q & A
Q. Advanced: How can researchers optimize synthesis to minimize nitroso group degradation?
- Use low-temperature conditions (<4°C) during nitrosation steps to prevent thermal decomposition .
- Stabilize intermediates : Acetylation of reactive hydroxyl groups reduces side reactions .
- Monitor purity : LC-MS tracking of nitroso stability under varying pH and light conditions is essential .
Basic: What is the mechanism of action in pancreatic β-cell toxicity?
Methodological Answer:
The compound enters β-cells via GLUT-2 transporters due to structural similarity to glucose . Once intracellular:
Q. Advanced: Why does toxicity vary between species or strains?
- GLUT-2 expression levels : Rodent β-cells express high GLUT-2, making them susceptible, while human β-cells (lower GLUT-2) require higher doses .
- DNA repair capacity : NOD mice with impaired DNA repair show heightened sensitivity .
Basic: How should researchers design in vivo studies for diabetes induction?
Methodological Answer:
Q. Advanced: How to address inconsistent diabetes induction in models?
- Pre-treatment fasting : 6–12 hours enhances β-cell uptake .
- STZ stability : Prepare fresh solutions in citrate buffer (pH 4.5) to prevent hydrolysis .
Advanced: How to resolve contradictions in oxidative stress data across studies?
Methodological Answer:
Discrepancies arise from:
- Assay variability : Compare lipid peroxidation (MDA-TBA assay) with enzymatic antioxidants (SOD, CAT activity) .
- Temporal dynamics : Oxidative markers peak at 24–48 hours post-administration but decline as β-cells apoptose .
- Mitochondrial vs. cytoplasmic ROS : Use compartment-specific probes (e.g., MitoSOX for mitochondrial ROS) .
Basic: What safety protocols are required for handling this compound?
Methodological Answer:
Q. Advanced: How to ensure regulatory compliance in disposal?
- Documentation : Maintain logs per DOT HAZMAT (49 CFR 172.101) and Cal/OSHA .
- Waste treatment : Incinerate at >850°C with alkaline scrubbers to prevent NOx emissions .
Advanced: What analytical methods differentiate this compound from analogs like STZ?
Methodological Answer:
- Chromatographic separation : Use HILIC columns to resolve α/β anomers based on polarity differences .
- MS/MS fragmentation : Key ions for α-D-propyl derivatives include m/z 209 (propyl glucoside fragment) vs. m/z 179 (STZ glucose backbone) .
Tables for Reference
Table 1. NMR Peaks for Key Protons (STZ Analog)
| Proton Position | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| C1 (anomeric) | 5.2–5.4 | d (J=3.5 Hz) | |
| C2 (nitrosourea) | 4.1–4.3 | m |
Q. Table 2. Species-Specific GLUT-2 Affinity
| Species | GLUT-2 Expression (β-cells) | Effective Dose (mg/kg) |
|---|---|---|
| Rat | High | 50–65 |
| Mouse | Moderate | 100–150 |
| Human | Low | Not applicable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
